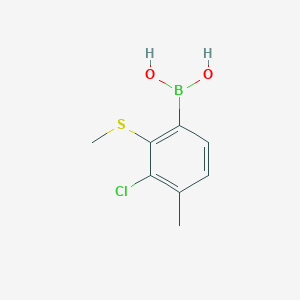

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid

Description

Significance of Boronic Acids as Synthetic Intermediates in Modern Chemical Transformationsnih.govboronmolecular.comacs.org

Boronic acids are extensively utilized as versatile building blocks for the construction of complex organic molecules. boronmolecular.comnih.gov Their stability, ease of synthesis, and general non-toxicity make them ideal for a wide array of synthetic reactions. nih.gov The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a revolutionary method for forming carbon-carbon (C-C) bonds. boronmolecular.com This reaction's reliability and broad functional group compatibility have transformed the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.com Beyond their role in C-C bond formation, boronic acids have gained significant traction in medicinal chemistry. acs.orgnih.gov The approval of the boronic acid-containing drug Bortezomib by the FDA in 2003 marked a pivotal moment, stimulating further research into the biological applications of these compounds. nih.gov Their ability to act as inhibitors for various enzymes, including proteases, has opened new avenues for drug discovery. wikipedia.org

The field of organoboron chemistry has undergone remarkable expansion since the initial synthesis of boronic acids. nih.gov While early applications existed, the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s catalyzed a surge in their use, making them central to the art of C-C bond construction. acs.orgcam.ac.uk This powerful reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to couple an organoboronic acid with an organic halide. nih.gov

In subsequent decades, the scope of boronic acid reactivity expanded beyond carbon-carbon bonds to include the formation of carbon-heteroatom (C-X) bonds. The copper-promoted Chan-Lam coupling reaction, for instance, demonstrated the utility of boronic acids for creating C-N (carbon-nitrogen) and C-O (carbon-oxygen) bonds. researchgate.netthieme-connect.com This methodology has been further extended to include the formation of C-S (carbon-sulfur) bonds, providing a valuable route to aryl thioethers. researchgate.netnih.gov This evolution has cemented boronic acids as exceptionally versatile intermediates, capable of forging a wide range of critical chemical bonds under relatively mild conditions. shu.ac.uknih.gov

The reactivity of an arylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert both steric and electronic effects that can modulate the acid's properties and its performance in coupling reactions. researchgate.net

Electronic Effects: The Lewis acidity of the boron atom is a key factor in reactions like the Suzuki-Miyaura coupling. acs.org Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) attached to the aryl ring increase the Lewis acidity of the boronic acid. acs.orgresearchgate.net This enhanced acidity can facilitate the crucial transmetalation step in some catalytic cycles. nih.gov Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease Lewis acidity. nih.gov These electronic perturbations can be systematically studied and predicted using Hammett relationships to tune the reactivity of the boronic acid for a specific transformation. researchgate.netsemanticscholar.org

Steric Effects: Steric hindrance, particularly from substituents at the ortho-positions (adjacent to the boronic acid group), can significantly impact reactivity. acs.org Bulky ortho-substituents can impede the approach of the boronic acid to the metal center in a catalyst, slowing down or even inhibiting the transmetalation step. researchgate.net This effect can be exploited to achieve selective reactions or can be a limitation that requires careful consideration during synthetic planning.

Overview of Halogenated, Alkylated, and Thioether-Substituted Arylboronic Acids in Chemical Synthesis

Arylboronic acids bearing halogen, alkyl, and thioether functional groups are particularly important subclasses of reagents, each offering unique synthetic advantages.

Halogenated Arylboronic Acids: Arylboronic acids containing halogen atoms (F, Cl, Br, I) are common and highly useful intermediates. The halogen acts as a strong electron-withdrawing group, modifying the electronic properties of the molecule. nih.gov Furthermore, the carbon-halogen bond can serve as a reactive handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of polysubstituted aromatic systems. The ipso-substitution of the boronic acid group with a halogen (halodeboronation) is also a known transformation, providing a regioselective route to aryl halides. acs.org

Alkylated Arylboronic Acids: The presence of alkyl groups on the aromatic ring introduces steric bulk and can act as a weak electron-donating group. acs.org These substituents are fundamental components in the carbon skeleton of many target molecules. Alkylated arylboronic acids are therefore essential building blocks for synthesizing a vast range of organic compounds, from pharmaceuticals to advanced materials. researchgate.netorganic-chemistry.org Their use in catalysis and dehydrative C-alkylation reactions highlights their versatility. acs.orgnih.gov

Thioether-Substituted Arylboronic Acids: Arylboronic acids featuring a thioether (-SR) group are valuable for introducing sulfur-containing moieties into complex molecules. The synthesis of aryl sulfides is of great interest due to their prevalence in biologically active compounds. researchgate.net Copper- and nickel-catalyzed C-S cross-coupling reactions between arylboronic acids and thiols or their surrogates provide an efficient route to these structures. nih.govorganic-chemistry.org The thioether group itself can influence the electronic nature of the ring and offers a site for further chemical modification, such as oxidation to sulfoxides or sulfones.

Scope and Research Imperatives for 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid

This compound is a highly functionalized arylboronic acid that embodies the characteristics of the aforementioned classes. Its unique substitution pattern—a chlorine atom, a methyl group, and a methylthio group—makes it a specialized and powerful building block for advanced organic synthesis.

The combination of an electron-withdrawing chloro group, an electron-donating/sterically influencing methyl group, and a coordinating/electronically active methylthio group on a single aromatic ring provides a platform for creating complex and precisely substituted molecular architectures. This trifunctional arrangement allows for intricate control over the steric and electronic environment of the resulting products.

The primary research imperative for this compound is its application as a key intermediate in the synthesis of high-value, complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure suggests it is designed for use in Suzuki-Miyaura and other cross-coupling reactions to introduce the 3-chloro-4-methyl-2-(methylthio)phenyl moiety into a larger molecular framework. The strategic placement of the three distinct substituents makes it an ideal candidate for investigating structure-activity relationships in drug discovery programs and for developing novel functional materials with tailored properties.

Chemical Compound Information

Properties

IUPAC Name |

(3-chloro-4-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAQIJCJAQXBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196868 | |

| Record name | Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-73-1 | |

| Record name | Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Methyl 2 Methylthio Phenylboronic Acid

Precursor Synthesis Strategies for Substituted Phenyl Rings

The creation of the specifically substituted phenyl ring is the foundational step in the synthesis of the target molecule. This involves the precise introduction of chloro, methyl, and methylthio groups onto an aromatic precursor.

Halogenation and Alkylation of Aromatic Precursors

The initial steps in constructing the precursor often involve electrophilic aromatic substitution reactions. Halogenation, specifically chlorination, and alkylation, such as methylation, are key transformations. The order and regioselectivity of these reactions are paramount to achieving the desired substitution pattern. For instance, starting with a methyl-substituted aromatic ring, subsequent chlorination would be directed by the methyl group, typically to the ortho and para positions. Careful control of reaction conditions, including the choice of catalyst and solvent, is necessary to favor the formation of the desired isomer.

| Reaction Type | Reagents | Conditions | Key Considerations |

| Chlorination | Cl₂, Lewis Acid (e.g., AlCl₃, FeCl₃) | Varies, often at or below room temperature | Control of stoichiometry to prevent polychlorination. |

| Methylation | CH₃Cl, Lewis Acid (e.g., AlCl₃) | Varies | Potential for over-alkylation and isomerization. |

Introduction of the Methylthio Moiety via Thioetherification Reactions

With the chloro and methyl groups in place, the next critical step is the introduction of the methylthio (-SMe) group. This is typically achieved through a thioetherification reaction. One common approach involves the use of a nucleophilic sulfur reagent, such as sodium thiomethoxide (NaSMe), which displaces a suitable leaving group on the aromatic ring. Alternatively, directed ortho-metalation can be employed, where a directing group guides the deprotonation of the aromatic ring at a specific ortho position, followed by quenching with a sulfur electrophile like dimethyl disulfide (MeSSMe).

Boronylation Techniques for Arylboronic Acid Formation

Once the substituted aryl precursor is synthesized, the final key transformation is the introduction of the boronic acid group. Several powerful methods have been developed for this purpose.

Miyaura Borylation of Aryl Halides

The Miyaura borylation is a widely used and versatile method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. The reaction is known for its high functional group tolerance and generally mild conditions. For the synthesis of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid, the corresponding aryl bromide or iodide precursor would be subjected to these conditions.

| Component | Example Reagents/Catalysts | Role in Reaction |

| Aryl Halide | 3-Bromo-2-chloro-1-methyl-4-(methylthio)benzene | Substrate |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyzes the cross-coupling |

| Base | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene (B28343), DMSO | Reaction medium |

Directed ortho-Metalation and Trapping with Boron Electrophiles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a boron electrophile, such as trimethyl borate (B1201080) [B(OMe)₃], to form a boronate ester, which upon acidic workup yields the boronic acid. In the context of synthesizing the target molecule, the methylthio group could potentially act as a directing group, facilitating lithiation at the 2-position.

Palladium-Catalyzed C-H Borylation of Arene Substrates

In recent years, palladium-catalyzed C-H activation has emerged as a highly atom-economical and efficient method for the direct borylation of arenes. This approach avoids the pre-functionalization required in methods like Miyaura borylation. The regioselectivity of C-H borylation can be controlled by directing groups or by the inherent electronic and steric properties of the substrate. For a polysubstituted arene like the precursor to this compound, achieving the desired regioselectivity can be challenging

Purification and Isolation Protocols for Substituted Arylboronic Acids

The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature. However, several effective protocols are widely used for their isolation and purification. researchgate.net

Common Purification Techniques:

| Method | Description | Advantages | Disadvantages |

| Recrystallization | The crude boronic acid is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize. illinois.edu Common solvents include water, ethanol, or mixtures with hexanes. reddit.comrsc.org | Simple, scalable, and can yield highly pure material. | Requires the compound to be a stable solid; finding a suitable solvent system can be challenging. |

| Acid-Base Extraction | The crude material is dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid, being acidic, partitions into the aqueous layer as its boronate salt. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure boronic acid. google.com | Effective for removing non-acidic impurities. | Can be labor-intensive and may not remove acidic impurities. |

| Derivatization | The boronic acid is converted into a more stable, crystalline derivative, which is then purified. Common derivatives include trifluoroborate salts (formed with KHF₂) or diethanolamine (B148213) adducts. reddit.comreddit.com The purified derivative is then hydrolyzed back to the boronic acid. | Derivatives are often more stable and easier to handle than the free boronic acid. researchgate.net Allows for robust purification. | Adds extra steps to the synthesis; requires stable derivative formation and clean hydrolysis. |

| Chromatography | While standard silica (B1680970) gel chromatography can lead to decomposition, it can be successful for some less polar boronic acids. researchgate.net Reversed-phase (C18) chromatography is another option, though often less scalable. reddit.com | Can separate complex mixtures. | Can be low-yielding due to product decomposition on the stationary phase; often difficult for polar boronic acids. researchgate.netreddit.com |

For many substituted arylboronic acids, a combination of acid-base extraction followed by recrystallization offers a robust path to high purity.

Synthetic Routes to Boronic Esters of this compound

Boronic esters are frequently used in place of boronic acids in cross-coupling reactions due to their enhanced stability, solubility in organic solvents, and ease of purification.

Pinacol (B44631) Ester Formation

The most common boronic ester is the pinacol ester, formally named a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.de The conversion of this compound to its pinacol ester is typically achieved through condensation with pinacol .

This reaction is an equilibrium process and is driven to completion by the removal of water. Common methods to achieve this include:

Azeotropic Distillation : The boronic acid and pinacol are heated in a solvent such as toluene or diethyl ether with a Dean-Stark apparatus to remove water as it forms. thieme-connect.com

Use of a Dehydrating Agent : Anhydrous magnesium sulfate (B86663) (MgSO₄) can be added to the reaction mixture to sequester water as it is produced. thieme-connect.com

The resulting pinacol boronate esters are generally stable, nonpolar compounds that can be easily purified by silica gel chromatography or recrystallization.

Other Cyclic Boronate Ester Derivatives

Besides pinacol, other diols can be used to form different cyclic boronate esters, which can alter the reactivity and stability of the boron species.

Diethanolamine Esters : Reaction of an arylboronic acid with diethanolamine forms a stable, zwitterionic tricyclic adduct known as a dioxazaborocane. researchgate.netacs.org These adducts often precipitate from ethereal solutions, providing a simple method of purification. acs.org They are exceptionally stable to storage and can be used directly in some reactions or easily converted back to the boronic acid with a mild acid wash. acs.org

Neopentyl Glycol Esters : Condensation with neopentyl glycol yields a six-membered cyclic ester (a dioxaborinane). These esters can exhibit different reactivity profiles in cross-coupling reactions compared to their five-membered pinacol counterparts.

The formation of these various esters provides a versatile toolkit for chemists, allowing the properties of the boronic acid to be fine-tuned for specific synthetic applications.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Methyl 2 Methylthio Phenylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of a carbon-carbon or carbon-heteroatom bond between two fragments using a metal catalyst. 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid is a suitable coupling partner in several of these reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon single bond. yonedalabs.com For this compound, this reaction allows for the coupling of the substituted phenyl group to various other organic moieties. The general catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The ortho-substituents (chloro and methylthio groups) on this compound introduce significant steric hindrance around the boronic acid group. This steric bulk can influence the rate and efficiency of the transmetalation step, which is often the rate-determining step in the catalytic cycle.

The transmetalation step in the Suzuki-Miyaura coupling is crucial and can proceed through two primary mechanistic pathways: the oxo-palladium pathway and the boronate pathway. researchgate.net The operative pathway is dependent on the specific reaction conditions, including the base, solvent, and nature of the organoboron species. researchgate.net

Boronate Pathway : In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) first reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). rsc.org This activated boronate then displaces the halide from the arylpalladium(II) halide complex generated after oxidative addition. acs.org This pathway is often favored under basic conditions. researchgate.net

Oxo-Palladium Pathway : Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide with a hydroxide or alkoxide ligand to form an oxo-palladium species (e.g., [ArPd(OH)L₂]). acs.org This complex then reacts with the neutral boronic acid. rsc.org Kinetic studies have suggested that the oxo-palladium pathway can be significantly faster than the boronate pathway under certain conditions. rsc.org

For this compound, the steric hindrance from the ortho-substituents might influence which pathway is favored, potentially by affecting the ease of formation of the boronate complex or its subsequent reaction with the palladium center.

The choice of the palladium catalyst and associated ligands is critical for a successful Suzuki-Miyaura coupling, especially when dealing with sterically hindered substrates like this compound. researchgate.netorganic-chemistry.org

Palladium Precursors : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These Pd(II) or Pd(0) sources are reduced in situ to the catalytically active Pd(0) species. yonedalabs.com

Ligands : The role of the ligand is to stabilize the palladium center, enhance its reactivity, and influence the selectivity of the reaction. For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. rsc.org These ligands promote the formation of monoligated, highly reactive 12-electron Pd(0) species, which are crucial for the oxidative addition of challenging electrophiles like aryl chlorides. chemrxiv.orgnih.gov Examples of such ligands, known as Buchwald-type ligands, include SPhos and XPhos. rsc.orgnih.gov N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficiency in couplings involving hindered substrates. organic-chemistry.org The combination of a suitable palladium precursor and a bulky, electron-donating ligand is essential to overcome the steric challenges posed by the ortho-substituents of this compound. nih.govacs.org

| Palladium Precursor | Ligand Type | Example Ligands | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for hindered substrates and aryl chlorides. rsc.orgnih.gov |

| Pd₂(dba)₃ | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Excellent thermal stability and high catalytic activity. organic-chemistry.org |

| Pd(PPh₃)₄ | Triphenylphosphine | PPh₃ | Classical catalyst, but can be less effective for hindered substrates. |

The choice of base and solvent significantly impacts the yield and rate of Suzuki-Miyaura couplings. researchgate.net

Base : The base is required to activate the boronic acid by forming the boronate species or to generate the active oxo-palladium complex. libretexts.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). yonedalabs.comresearchgate.net For sterically hindered boronic acids, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to facilitate the reaction. organic-chemistry.org The selection of the base can influence the reaction mechanism and the rate of transmetalation.

Solvent : The solvent's role is to solubilize the reactants and catalyst and can influence the reaction pathway. nih.gov A variety of solvents are used, often in combination with water, such as toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.comresearchgate.net The polarity of the solvent can affect catalyst stability and reactivity. nih.gov For instance, polar aprotic solvents like DMF can be effective, while ethereal solvents like dioxane and THF are also widely used, often with a small amount of water to aid in dissolving the base. organic-chemistry.orgnih.gov

| Parameter | Examples | General Effect on Reaction with Hindered Substrates |

|---|---|---|

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK, NaOH | Activates the boronic acid. Stronger bases may be needed to overcome steric hindrance. organic-chemistry.orgresearchgate.net |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Affects solubility and catalyst activity. Solvent choice can be critical for achieving high yields. researchgate.netnih.gov |

When the coupling partners in a Suzuki-Miyaura reaction contain stereocenters, the stereochemical outcome of the reaction is an important consideration. For couplings involving sp²-hybridized centers, such as with this compound and an aryl halide, the stereochemistry of the aryl groups is retained. However, if the coupling partner is an alkyl or alkenyl halide with existing stereochemistry, the mechanism can influence the final stereochemical configuration.

Other Metal-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling : This is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboron reagent and an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org It offers a complementary method to the palladium-catalyzed Buchwald-Hartwig amination. The reaction is often carried out in the presence of an oxidant, such as air (O₂), and a base. organic-chemistry.org The electronic properties of the arylboronic acid can influence the reaction efficiency, with electron-deficient boronic acids sometimes performing poorly. acs.org The ortho-substituents on this compound could sterically hinder the approach of the nucleophile or the copper catalyst.

Buchwald-Hartwig Amination : While this reaction typically involves the coupling of an aryl halide with an amine, variations using arylboronic acids have been developed. wikipedia.org These reactions are palladium-catalyzed and are a cornerstone for C-N bond formation. wikipedia.org In some cases, boronic acids or esters can act as activators in nickel-catalyzed amination reactions. nih.govacs.org

Heck Reaction : The Heck reaction traditionally couples an organic halide with an alkene. beilstein-journals.orgnih.gov However, variations using arylboronic acids as the aryl source have been developed, often referred to as halide-free or oxidative Heck reactions. nih.govnih.govacs.org These reactions can be catalyzed by palladium and may require an oxidant to regenerate the active Pd(II) catalyst. nih.govacs.org

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgacs.org While the standard protocol uses halides, Sonogashira-type couplings involving arylboronic acids have been reported. researchgate.net These reactions often require specific conditions, such as the presence of a silver co-catalyst, to facilitate the C-B bond activation.

The applicability of this compound in these varied cross-coupling reactions would depend on the specific reaction conditions, with the steric and electronic nature of the compound playing a key role in determining reactivity and yield. mdpi.com

Reactions Involving the Boronic Acid Moiety

The reactivity of this compound is primarily dictated by the boronic acid functional group, -B(OH)₂. This moiety imparts a unique set of chemical properties that allow the compound to participate in a variety of chemical transformations. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it electron-deficient and a focal point for its characteristic reactions.

Boronic acids, including this compound, are recognized as Lewis acids. nih.govresearchgate.netru.nl This acidity stems from the electron-deficient nature of the boron atom, which has an empty p-orbital capable of accepting a pair of electrons from a Lewis base or nucleophile. mdpi.comquora.com This interaction leads to a change in the geometry and hybridization of the boron center.

| Substituent | Position | Primary Electronic Effect | Influence on Lewis Acidity |

|---|---|---|---|

| -Cl (Chloro) | meta to -B(OH)₂ | Inductively electron-withdrawing | Increases |

| -CH₃ (Methyl) | para to -B(OH)₂ | Inductively and hyperconjugatively electron-donating | Decreases |

| -SCH₃ (Methylthio) | ortho to -B(OH)₂ | Inductively electron-withdrawing; potentially electron-donating via resonance | Complex; also introduces steric effects |

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols and other polyhydroxylated compounds. researchgate.netacs.orgnih.govbath.ac.uk This reaction is highly selective for molecules containing 1,2- or 1,3-diol functionalities and results in the formation of cyclic boronate esters. ualberta.ca The formation and stability of these esters are dynamic and can be controlled by external stimuli, particularly pH. researchgate.net This dynamic covalent nature has led to the widespread use of boronic acids in the development of sensors, drug delivery systems, and self-healing materials. researchgate.netnsf.gov

The reaction of this compound with a diol involves the condensation of the two hydroxyl groups of the boronic acid with two hydroxyl groups of the diol, releasing two molecules of water. tdl.org The structure of the diol determines the size of the resulting cyclic ester. 1,2-diols form five-membered rings (dioxaborolanes), while 1,3-diols yield six-membered rings (dioxaborinanes). acs.orgnih.govbath.ac.uk This esterification process is typically rapid and enhances the inherent acidity of the boron center. acs.orgbath.ac.uk The formation of these stable cyclic structures is a key principle in applications such as carbohydrate recognition. researchgate.netbath.ac.uk

| Diol Type | Example | Resulting Ring Size | Ester Class |

|---|---|---|---|

| 1,2-Diol | Ethane-1,2-diol | 5-membered | Dioxaborolane |

| 1,3-Diol | Propane-1,3-diol | 6-membered | Dioxaborinane |

| Aromatic 1,2-Diol | Catechol | 5-membered | Dioxaborole |

| Sterically Hindered 1,2-Diol | Pinacol (B44631) | 5-membered | Pinacol boronate ester |

The covalent bond in boronate esters is stable, yet its formation is reversible under specific conditions. researchgate.netacs.org This equilibrium is sensitive to pH, the concentration of the diol, and the solvent system. The dynamic nature of this bond allows for transesterification, a process where the diol portion of a boronate ester is exchanged with a different, free diol in the solution. nih.gov This exchange is fundamental to the function of dynamic materials based on boronic esters. nsf.gov The rate of these exchange processes can be influenced by catalysts; for instance, Lewis acids like boron trifluoride have been shown to catalyze the transesterification of boronate esters. tdl.org

The carbon-boron bond in arylboronic acids is susceptible to oxidation. ed.ac.uk This reaction typically converts the boronic acid moiety into a hydroxyl group, transforming the arylboronic acid into the corresponding phenol. nih.gov This is a synthetically valuable transformation in organic chemistry. A variety of oxidizing agents can effect this change, with common reagents including hydrogen peroxide, peroxy acids, and oxone. nih.gov More recent methods have employed N-oxides for a mild and rapid hydroxylation at room temperature. nih.gov While some oxidation protocols require transition metal catalysts, many efficient metal-free alternatives have been developed. mdpi.comnih.gov The chemoselectivity of oxidation can be controlled in molecules containing multiple boron groups by manipulating reaction conditions, such as using a biphasic system to selectively form and transfer the more acidic boronic acid to the aqueous phase for reaction. nih.govst-andrews.ac.uk

| Reagent(s) | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), room temperature | nih.gov |

| N-Oxides (e.g., Pyridine N-oxide) | DCM, room temperature, open flask | nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone, room temperature | nih.gov |

| Co(II)-porphyrin / Air | Blue-light irradiation | mdpi.com |

Protodeboronation is a chemical reaction involving the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. wikipedia.org This process is often an undesired side reaction in synthetic applications that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling reaction, as it consumes the starting material. ed.ac.ukwikipedia.orgnih.gov The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent. wikipedia.org

The reaction can proceed through different mechanisms, which are often catalyzed by either acid or base. wikipedia.org In neutral aqueous media, many simple arylboronic acids are relatively stable. wikipedia.org However, at high pH, the formation of the more reactive anionic boronate species can accelerate protodeboronation. ed.ac.uk Conversely, strongly acidic conditions can also promote the reaction. wikipedia.orgresearchgate.net For arylboronic acids with electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion can occur under basic conditions. acs.org Given the substitution pattern of this compound, its stability against protodeboronation would be influenced by the interplay of these electronic factors and the specific pH of the medium. ed.ac.ukacs.org Protecting the boronic acid as an ester, for example a pinacol ester, is a common strategy to increase stability and suppress protodeboronation, although this is not always effective and is highly dependent on the specific ester and conditions. ed.ac.ukrsc.org

Reversible Covalent Bonding with Diols and Polyols

Reactivity of Peripheral Functional Groups

The peripheral functional groups of this compound, namely the chloro substituent, the methylthio group, and the methyl group, offer a versatile platform for a variety of chemical transformations. The interplay of the electronic and steric effects of these groups, in conjunction with the boronic acid moiety, governs the reactivity and potential for selective functionalization of the molecule.

Reactivity of the Methylthio Group (e.g., Sulfoxidation, Alkylation)

The methylthio (-SCH3) group is another key functional handle on the molecule, susceptible to oxidation and alkylation at the sulfur atom.

Sulfoxidation:

The sulfur atom of the methylthio group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic and steric properties of the molecule. The choice of oxidant and reaction conditions determines the extent of oxidation.

To Sulfoxide: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. Common reagents for this transformation include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). A copper-catalyzed direct sulfoxidation of aromatic methyl thioethers has also been reported, which could be applicable here.

To Sulfone: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO4) or excess hydrogen peroxide can be used for this purpose.

The following table outlines common reagents for the oxidation of aryl methyl sulfides.

| Transformation | Reagent | Typical Conditions |

|---|---|---|

| Sulfide to Sulfoxide | H2O2 / Catalyst (e.g., SeO2) | Controlled stoichiometry, mild temperature |

| m-CPBA | 1 equivalent, low temperature | |

| Sulfide to Sulfone | KMnO4 | Vigorous conditions |

| Excess H2O2 | Higher temperature, prolonged reaction time |

Alkylation:

The sulfur atom of the methylthio group is nucleophilic and can be alkylated with electrophiles, such as alkyl halides, to form a sulfonium (B1226848) salt. These sulfonium salts can be useful intermediates in various synthetic transformations. The reaction typically proceeds via an SN2 mechanism.

Reactions at the Methyl Group (e.g., Benzylic Functionalization)

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to radical-mediated functionalization. The stability of the resulting benzylic radical intermediate facilitates these reactions.

Benzylic Halogenation:

The most common reaction at the benzylic position is free-radical halogenation, typically bromination. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group (-CH2Br). The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation:

The benzylic methyl group can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidant and reaction conditions.

To Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group directly to a carboxylic acid.

To Aldehyde or Alcohol: More controlled oxidation to the aldehyde or alcohol level is more challenging but can be achieved with specific reagents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the oxidation of some toluenes to the corresponding benzaldehydes.

The table below provides examples of reagents used for benzylic functionalization.

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Benzylic Bromination | NBS, radical initiator/light | -CH2Br |

| Benzylic Oxidation | KMnO4, heat | -COOH |

| CrO3 / H2SO4 | -COOH |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Methyl 2 Methylthio Phenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural determination of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid, providing unambiguous evidence of its atomic connectivity and chemical environment. One-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR techniques are employed in concert to achieve a complete assignment of all signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region will feature two doublets, characteristic of an AB spin system for the two adjacent aromatic protons (H-5 and H-6). The methylthio (-SCH₃) and the aromatic methyl (-CH₃) groups will each produce a sharp singlet. The protons of the boronic acid [-B(OH)₂] typically show a broad singlet that can be exchangeable with D₂O.

The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chloro and boronic acid groups and the electron-donating methyl and methylthio groups all affect the shielding of the aromatic protons. The expected chemical shifts and coupling constants are detailed in the table below, based on analyses of analogous compounds such as 3-chloro-4-methylphenylboronic acid and 2-(methylthio)phenylboronic acid. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-5) | ~7.5 - 7.7 | Doublet (d) | ~8.0 |

| Ar-H (H-6) | ~7.2 - 7.4 | Doublet (d) | ~8.0 |

| -SCH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

| Ar-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. It is expected to show eight distinct signals: six for the aromatic carbons and one each for the methylthio and methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the boron (C-1) is often broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.org The assignments can be predicted based on incremental chemical shift rules for substituted benzenes.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-B) | ~130 - 135 (often broad) |

| C-2 (C-S) | ~140 - 145 |

| C-3 (C-Cl) | ~135 - 140 |

| C-4 (C-CH₃) | ~138 - 143 |

| C-5 | ~130 - 135 |

| C-6 | ~125 - 130 |

| -SCH₃ | ~15 - 20 |

¹¹B NMR spectroscopy is highly specific for analyzing the environment of the boron atom. For arylboronic acids, the boron atom is typically in a trigonal planar (sp²) hybridization state. This environment gives rise to a characteristic chemical shift in the range of δ 28–34 ppm, with BF₃·OEt₂ used as a common reference. rsc.org The presence of a single, somewhat broad signal in this region would confirm the boronic acid functionality. Upon formation of a boronate ester or complex with a Lewis base, the boron center becomes tetracoordinate (sp³), resulting in a significant upfield shift to approximately δ 5–15 ppm. nih.govnsf.govresearchgate.net This technique is particularly useful for monitoring reactions involving the boronic acid group.

To confirm the assignments made from 1D NMR spectra, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the key correlation would be a cross-peak between the two aromatic protons (H-5 and H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5, H-6 to C-6) and the methyl proton singlets to their respective carbon signals (-SCH₃ protons to -SCH₃ carbon, and Ar-CH₃ protons to Ar-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for mapping the connectivity of the entire molecule. Key expected correlations include:

The protons of the Ar-CH₃ group to C-3, C-4, and C-5.

The protons of the -SCH₃ group to C-1 and C-2.

The aromatic proton H-5 to carbons C-1, C-3, and C-4.

The aromatic proton H-6 to carbons C-2 and C-4.

These correlations provide an unambiguous blueprint of the molecular structure, confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. ksu.edu.saedinst.com The key expected vibrational frequencies for this compound are summarized below, based on data from similar compounds like 3,4-dichlorophenylboronic acid. researchgate.netcdnsciencepub.com

O-H Stretching: A broad band in the IR spectrum, typically around 3200–3500 cm⁻¹, is characteristic of the hydrogen-bonded O-H groups of the boronic acid moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

B-O Stretching: A very strong and characteristic band for the asymmetric B-O stretching vibration is expected in the IR spectrum around 1350–1390 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Bands in the 1400–1600 cm⁻¹ region correspond to the stretching vibrations of the phenyl ring.

B-C Stretching: A band associated with the B-C bond stretching is typically found around 1080–1110 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700 and 850 cm⁻¹.

C-S Stretching: The C-S stretching vibration gives rise to a weaker band, usually in the 600–800 cm⁻¹ range.

Table 3: Predicted Key IR and Raman Vibrational Frequencies Predicted data based on analogous structures and spectroscopic principles.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (H-bonded) | 3200–3500 (broad) | IR |

| Aromatic C-H stretch | 3050–3150 | IR, Raman |

| Aliphatic C-H stretch | 2850–2980 | IR, Raman |

| Aromatic C=C stretch | 1400–1600 | IR, Raman |

| Asymmetric B-O stretch | 1350–1390 (strong) | IR |

| B-C stretch | 1080–1110 | IR |

| C-Cl stretch | 700–850 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, UPLC)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (Molecular Formula: C₈H₁₀BClO₂S), the molecular weight is 216.49 g/mol .

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) is an effective method for the analysis of boronic acids. sciex.comscirp.orgscirp.org In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at [M+2] that is approximately one-third the intensity of the [M] peak.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of H₂O: Dehydration of the boronic acid is a common fragmentation, leading to a peak at [M-18].

Loss of the Boronic Acid Group: Cleavage of the C-B bond can occur.

Loss of a Methyl Radical: Loss of the methyl group from the methylthio moiety ([M-15]) or the aromatic methyl group ([M-15]) can occur.

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at [M-35].

Cleavage of the Thioether: Fragmentation can occur via cleavage of the C-S bonds. researchgate.netmiamioh.edu

Table 4: Predicted Mass Spectrometry Fragmentation Data Predicted data based on molecular structure and common fragmentation patterns.

| m/z Value | Predicted Identity of Fragment |

|---|---|

| 216/218 | [M]⁺ (Molecular Ion, Cl isotope pattern) |

| 198/200 | [M - H₂O]⁺ |

| 181 | [M - Cl]⁺ |

Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray crystallography data for the solid-state structural determination of this compound could not be located. Consequently, the detailed research findings and data tables requested for this specific compound cannot be provided.

The scientific community relies on published research for structural elucidation, and it appears that the crystal structure of this particular molecule has not yet been determined and/or published in publicly accessible resources.

Generally, X-ray crystallography of phenylboronic acids reveals common structural motifs, such as the formation of hydrogen-bonded dimers. In the solid state, two molecules of a phenylboronic acid typically associate through hydrogen bonds between their boronic acid groups, forming a characteristic eight-membered ring. The specific arrangement of these dimers into larger crystalline structures is then influenced by other intermolecular interactions dictated by the substituents on the phenyl ring. For instance, the presence of ortho-substituents can affect the planarity and packing of these dimeric units. However, without experimental data for this compound, any discussion of its specific bond lengths, angles, and crystal packing would be purely speculative.

Researchers seeking to understand the precise solid-state conformation of this compound would need to perform a single-crystal X-ray diffraction experiment. Such an analysis would provide definitive information on its molecular geometry and intermolecular interactions.

Computational and Theoretical Investigations of 3 Chloro 4 Methyl 2 Methylthio Phenylboronic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. wikipedia.org These methods are routinely used to predict molecular structures, energies, and various spectroscopic properties. cnr.it For substituted phenylboronic acids, such studies provide insights into their stability and reactivity. nih.gov However, specific research applying these techniques to 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid could not be located.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.ityoutube.com For phenylboronic acids, this involves determining the preferred orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Studies on other substituted phenylboronic acids have shown that planar or near-planar conformations, where the boronic acid group is coplanar with the aromatic ring, are often the most stable due to electronic effects like resonance. researchgate.net A conformational analysis would identify the lowest energy conformers and the rotational barriers between them, but such specific data is not available for the title compound.

Electronic Structure Analysis: HOMO/LUMO Energies and Band Gaps

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net While the principles of how substituents affect the HOMO-LUMO gap are well-understood, the specific energy values and orbital distributions for this compound have not been reported. rsc.org

Charge Distribution Analysis (e.g., NBO, MEP)

Understanding how charge is distributed within a molecule is key to predicting its interaction with other molecules. Natural Bond Orbital (NBO) analysis provides information about bonding interactions and charge transfer between atoms. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These analyses would be invaluable for predicting the reactivity of this compound, but specific NBO or MEP studies for this compound are absent from the literature.

Vibrational Frequency Calculations and Spectral Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are essential for interpreting experimental spectra and confirming the structure of a synthesized compound. A theoretical vibrational analysis for this compound would involve calculating the frequencies and intensities of its fundamental vibrational modes, but this specific information is currently unavailable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for understanding the step-by-step pathways of chemical reactions, including the widely used Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

Transition State Analysis for Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. nih.gov A transition state analysis for the reaction of this compound would involve locating the high-energy transition state structures for each step of the catalytic cycle and calculating the associated activation energy barriers. This would provide deep insight into the reaction's kinetics and the influence of the chloro, methyl, and methylthio substituents. Unfortunately, no such specific transition state analyses for this particular boronic acid derivative have been published.

Energy Profiles of Boronic Acid Transformations

The study of energy profiles for transformations involving this compound would require sophisticated computational modeling, typically using Density Functional Theory (DFT) or other quantum mechanical methods. Such studies would calculate the potential energy surface for specific reactions, such as Suzuki-Miyaura coupling, esterification, or oxidation.

Key aspects of this analysis would include:

Identification of Transition States: Locating the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Calculation of Reaction Intermediates: Determining the structures and relative stabilities of any intermediate species formed during the transformation.

Thermodynamic and Kinetic Analysis: Calculating the enthalpy, entropy, and Gibbs free energy changes for each step to predict the spontaneity and rate of the reaction.

Without published research, specific energy values for transformations of this compound cannot be provided.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations for this compound are not present in the current scientific literature, making this section not applicable based on available data.

If such simulations were available, they would provide critical insights into the dynamic behavior of the molecule in various environments, particularly in solution. An MD study would typically investigate:

Solvation Effects: How solvent molecules (e.g., water, organic solvents) arrange around the boronic acid group and the substituted phenyl ring, and how these interactions influence the molecule's conformation and reactivity.

Conformational Analysis: The rotational dynamics around the C-B bond and the C-S bonds, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding between the boronic acid hydroxyl groups and with solvent or other solute molecules.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for boronic acids correlate the structural and electronic features of the molecule with its chemical reactivity. sigmaaldrich.comru.nlsigmaaldrich.com For this compound, this would involve understanding the combined influence of its three distinct substituents.

The Lewis acidity of a phenylboronic acid—its ability to accept a pair of electrons at the vacant p-orbital of the boron atom—is highly sensitive to the electronic effects of the substituents on the phenyl ring. semanticscholar.org The stability of the boronic acid and its corresponding boronate anion is also governed by these effects.

The substituents on this compound would have competing effects:

3-Chloro group: As an electron-withdrawing group (via induction), the chlorine atom is expected to increase the Lewis acidity of the boron center by pulling electron density from the ring, making the boron more electrophilic.

4-Methyl group: As an electron-donating group (via induction and hyperconjugation), the methyl group is expected to decrease Lewis acidity by pushing electron density into the ring.

2-(Methylthio) group: The methylthio group has a dual nature. It is inductively electron-withdrawing but can be electron-donating through resonance (lone pair on sulfur). Its position ortho to the boronic acid could also lead to steric effects or intramolecular interactions.

A quantitative analysis would involve calculating or experimentally measuring the pKa of the boronic acid. A lower pKa value corresponds to a stronger Lewis acid. Computational approaches would involve calculating the energy of boronate formation in an aqueous solution.

A hypothetical comparison of the electronic effects of these substituents is presented below.

| Substituent | Position | Electronic Effect | Expected Impact on Lewis Acidity |

| Chloro | 3 (meta) | Inductively Electron-Withdrawing (-I) | Increase |

| Methyl | 4 (para) | Inductively Electron-Donating (+I), Hyperconjugation | Decrease |

| Methylthio | 2 (ortho) | Inductively Electron-Withdrawing (-I), Resonance Electron-Donating (+R) | Ambiguous; net effect depends on the balance of effects and potential steric hindrance. |

Without specific studies on this compound, the precise interplay of these effects and the resulting Lewis acidity and stability remain undetermined.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

As a boronic acid derivative, the primary role of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid in organic synthesis is as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This palladium-catalyzed reaction is a cornerstone of modern organic chemistry, prized for its mild conditions and high tolerance for various functional groups. libretexts.orgorganic-synthesis.com

The synthesis of substituted biaryls—a structural motif found in many pharmaceuticals, agrochemicals, and materials—is a principal application of arylboronic acids. wikipedia.orgmdpi.com this compound can react with a variety of aryl halides or triflates to produce complex biaryl structures. The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

The general scheme for this transformation is the coupling of an organoboron species with an organohalide, facilitated by a palladium catalyst and a base. wikipedia.org The unique substituents on the this compound ring allow for the creation of biaryls with tailored properties, where the chloro, methyl, and methylthio groups can influence the final molecule's conformation and electronic characteristics. While specific reaction yields for this exact compound are not extensively documented in publicly available literature, the conditions for Suzuki-Miyaura couplings are well-established.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example | Role in Reaction |

| Boronic Acid | This compound | Source of one aryl group |

| Aryl Halide | Aryl iodide, bromide, chloride, or triflate | Source of the second aryl group |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, NiCl₂/PPh₃ complexes researchgate.netnih.gov | Facilitates the C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, CsF libretexts.orgorganic-synthesis.com | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343)/Dioxane, Dimethylformamide (DMF) libretexts.org | Dissolves reactants and facilitates the reaction |

This interactive table outlines the general components and their functions in a typical Suzuki-Miyaura coupling reaction, which is a primary application for the subject compound.

Beyond simple biaryls, this compound is a valuable building block for incorporating the substituted phenyl motif into heterocyclic structures. Many biologically active molecules and functional materials are based on heterocyclic cores. Using the same Suzuki-Miyaura coupling chemistry, the compound can be reacted with halogenated heterocycles to generate more complex and functionally diverse molecules. nih.gov

For instance, research on the coupling of arylboronic acids with chloro-substituted thiadiazoles demonstrates a regioselective method to produce 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature or 3,5-diaryl-1,2,4-thiadiazoles at elevated temperatures. nih.gov This methodology allows for the controlled and sequential introduction of aryl groups, enabling the synthesis of heterocycles with distinct substituents. nih.gov By applying this logic, this compound can be used to synthesize novel heterocyclic compounds for evaluation in medicinal chemistry or materials science.

Contributions to Functional Materials Development

The unique electronic properties imparted by the chloro and methylthio substituents, combined with the reactive boronic acid handle, make this compound a candidate for the development of advanced functional materials.

Substituted biaryls are fundamental repeating units in many conjugated polymers, which are materials of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura reaction can be adapted into a polymerization technique (Suzuki polymerization) by reacting a di-boronic acid with a di-halide monomer.

By creating a di-functionalized version of this compound, or by using it as an end-capping agent, it can be incorporated into polymer chains. The specific substituents on the phenyl ring would influence the polymer's properties:

Methylthio group: Can affect intermolecular interactions and charge transport properties.

Chloro group: As an electron-withdrawing group, it can lower the energy levels of the polymer's molecular orbitals (HOMO/LUMO), which is critical for tuning the electronic and optical properties of organic semiconductors.

Methyl group: Provides solubility and can influence the packing of polymer chains in the solid state.

A related compound, 3-Chloro-4-methylphenylboronic acid, is noted for its utility as a building block in synthesizing complex organic molecules for pharmaceuticals and novel materials. chemimpex.com This highlights the recognized potential of this substitution pattern in materials development.

Phenylboronic acid (PBA) and its derivatives are well-known for their ability to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols. nih.gov This interaction is highly sensitive to environmental conditions, forming the basis for "stimuli-responsive" or "smart" materials. Polymers containing PBA moieties can respond to changes in:

pH: The boronic acid-diol interaction is pH-dependent.

Sugar concentration: Sugars are polyols, and their presence can cause a competitive binding response.

Hydrogen Peroxide (H₂O₂): Boronic acids can be oxidized by H₂O₂, leading to a structural change. nih.gov

By incorporating this compound into a polymer backbone, one could create materials such as hydrogels that swell or shrink in response to glucose levels, making them suitable for applications like self-regulated insulin (B600854) delivery systems. nih.govjapsonline.com These multifunctional PBA polymers have also been explored for use as drug carriers and in self-healing hydrogels. nih.gov

Development of Chemical Sensors and Detection Systems

The specific and reversible binding between boronic acids and diols is a powerful tool for molecular recognition, making it highly applicable to the design of chemical sensors. japsonline.com The boronic acid group acts as the recognition element for diol-containing analytes.

When this compound is integrated into a larger system containing a signaling unit (e.g., a fluorophore), this binding event can be translated into a detectable signal. For example, such sensors can be designed to detect biologically important diols like carbohydrates or catechols. A key application area is the detection of sialic acid, which is often overexpressed on the surface of cancer cells. japsonline.comnih.gov PBA-functionalized materials can selectively bind to these cells, enabling their detection and imaging. nih.gov A sensor system could be designed where the binding of the boronic acid group to the target diol induces a change in fluorescence, providing a quantitative detection method.

Recognition of Analytes via Boronate Formation

There is no available scientific literature that describes the use of this compound for the recognition of specific analytes through the formation of boronate esters. Phenylboronic acids, as a class of compounds, are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the fundamental principle behind their use in sensors for saccharides, glycoproteins, and other diol-containing molecules.

The binding affinity and selectivity of a particular phenylboronic acid are influenced by the electronic and steric effects of the substituents on the phenyl ring. The chlorine, methyl, and methylthio groups on this compound would theoretically influence its Lewis acidity and binding geometry. However, without experimental data, any discussion of its potential for analyte recognition would be purely speculative.

Table 1: Hypothetical Analyte Binding Parameters for this compound

| Analyte | Binding Constant (K) | Selectivity Ratio |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

No research data has been found to populate this table.

Sensing Mechanisms and Selectivity Enhancement

In the absence of studies utilizing this compound in sensing applications, there is no information on the specific sensing mechanisms it might employ. Generally, boronic acid-based sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), where the binding of an analyte to the boronic acid moiety modulates the photophysical properties of an integrated fluorophore.

Enhancement of selectivity in boronic acid sensors is often achieved through rational design, such as modifying the substitution pattern on the phenyl ring to create a specific binding pocket or by incorporating multiple boronic acid units to achieve cooperative binding. The specific effects of the chloro, methyl, and methylthio substituents of the target compound on sensor selectivity have not been investigated.

Table 2: Comparative Selectivity of Phenylboronic Acid Derivatives

| Boronic Acid Derivative | Target Analyte | Non-Target Analyte | Selectivity (Target/Non-Target) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

No research data has been found to populate this table.

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for Ortho-Substituted Arylboronic Acids

The synthesis of polysubstituted aromatic compounds, particularly those with ortho-substitution, presents significant challenges in achieving high regioselectivity and yield. Future research is focused on creating more direct and versatile routes to compounds like 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid, overcoming the limitations of traditional methods which often require harsh conditions or expensive reagents nih.gov.

One promising avenue is the refinement of directed ortho-metalation (DoM). The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate for ortho-lithiation and subsequent in situ boration has proven to be a highly efficient process for preparing ortho-substituted arylboronic esters capes.gov.br. These mild conditions are compatible with sensitive functional groups, such as esters and nitriles, which is highly relevant for the synthesis of complex molecules capes.gov.brnih.gov.

Palladium-catalyzed cross-coupling reactions are also at the forefront of synthetic innovation. A significant advancement is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) [B₂(OH)₄] nih.govnih.gov. This method is notable for its use of bench-stable reagents and its tolerance of a wide array of functional groups, including nitro, cyano, and ester moieties nih.gov. Further development of such catalytic systems could simplify the synthesis of precursors to this compound.

Additionally, transition-metal-free approaches are gaining traction. Photoinduced, metal-free borylation of haloarenes represents a powerful alternative, offering broad scope and excellent functional group tolerance organic-chemistry.org. Another innovative, metal-free method involves the spontaneous reaction between diazonium salts and diboronic acid, providing a rapid and versatile route to arylboronic acids directly from arylamines under very mild conditions nih.gov.

| Synthetic Methodology | Key Features | Typical Reagents/Catalysts | Potential Advantages for Ortho-Substitution |

| Directed ortho-Metalation (DoM) | High regioselectivity for ortho positions. | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Trialkylborates. | Direct installation of boron at a sterically hindered position. |

| Palladium-Catalyzed Borylation | Direct synthesis from aryl chlorides. | Palladium catalysts (e.g., with X-Phos ligand), B₂(OH)₄. | Utilizes readily available starting materials; tolerant of diverse functional groups. nih.gov |

| Iridium-Catalyzed C-H Borylation | Direct functionalization of C-H bonds. | Iridium complexes. | Atom-economical approach, avoiding pre-functionalized substrates. acs.org |

| Metal-Free Photoinduced Borylation | Avoids transition metal catalysts. | Photo-activatable systems, Diboron (B99234) reagents. | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Diazonium Salt Chemistry | Rapid synthesis from arylamines. | Diazonium salts, Diboronic acid. | Metal-free, very mild conditions, fast reaction times. nih.gov |

Exploration of Unconventional Reactivity Pathways and Transformations

While arylboronic acids are staples in Suzuki-Miyaura cross-coupling, their reactivity extends far beyond this canonical transformation. Future research will delve into unconventional pathways to expand the synthetic utility of this compound.

A significant emerging area is the use of arylboronic acids as precursors to aryl radicals. Through oxidative carbon-boron bond cleavage, catalyzed by systems like manganese(III) acetate (B1210297) or Ag(I)/persulfate, arylboronic acids can be transformed into highly reactive aryl radical intermediates rsc.org. This opens up a host of new potential reactions for C-C and C-heteroatom bond formation that are mechanistically distinct from traditional cross-coupling rsc.org.

Transition-metal-free ipso-functionalization is another area of intense investigation. This pathway relies on the inherent Lewis acidity of the sp²-hybridized boron atom, which can facilitate nucleophilic attack, leading to substitution at the carbon atom bearing the boron moiety nih.gov. This has been successfully applied for the synthesis of phenols (C-O bond formation) and anilines (C-N bond formation) directly from arylboronic acids without the need for a metal catalyst nih.gov.

Furthermore, the dynamic-covalent nature of boronate esters is being exploited in materials science. Arylboronic acids can form reversible crosslinks with diols, leading to self-healing hydrogels and stimuli-responsive materials rsc.org. The specific electronic and steric properties of this compound could be harnessed to fine-tune the dynamic properties of such advanced materials rsc.org. Understanding and controlling decomposition pathways, such as protodeboronation, is also crucial for optimizing both synthetic reactions and material stability acs.orgnih.gov.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry is a major paradigm change in chemical synthesis, offering enhanced safety, control, speed, and scalability researchgate.net. The integration of the synthesis and use of this compound into flow platforms is a key direction for future research.

Flow chemistry is particularly well-suited for handling highly reactive organolithium intermediates, which are often used in boronic acid synthesis organic-chemistry.orgnih.gov. By using integrated flow microreactor systems, hazardous and short-lived intermediates can be generated and consumed in situ, minimizing risks and improving efficiency rsc.org. Researchers have demonstrated the synthesis of boronic acids on a multigram scale with reaction times of less than one second using simple continuous flow setups organic-chemistry.orgorganic-chemistry.org. This approach allows for precise temperature control and mixing, suppressing side reactions and increasing yield and purity nih.gov.

Automated synthesis platforms, which often leverage flow chemistry, can accelerate the discovery of new molecules and the optimization of reaction conditions. By integrating the synthesis of boronic esters into a continuous flow system, it is possible to telescope multiple reaction steps. For instance, the synthesis of an arylboronic ester from an aryl halide can be directly coupled with a subsequent Suzuki–Miyaura reaction in a single, uninterrupted flow process rsc.org. This "one-flow" approach streamlines the production of complex biaryl compounds and reduces manual handling and purification steps.

| Feature | Benefit in Flow Chemistry | Relevance to Arylboronic Acid Synthesis |

| Enhanced Safety | Controlled handling of hazardous reagents and exothermic reactions. | Enables the safe use of organolithium and Grignard reagents at scale. organic-chemistry.orgnih.gov |

| Rapid Reaction Times | Superior mixing and heat transfer accelerate reactions. | Synthesis can be achieved in seconds, drastically reducing process time. organic-chemistry.org |

| High Throughput | Continuous processing allows for large-scale production. | Facilitates multigram to kilogram scale synthesis for industrial applications. organic-chemistry.org |

| Process Control | Precise control over temperature, pressure, and stoichiometry. | Minimizes side reactions like protonation and butylation, improving yield and purity. nih.gov |

| Telescoped Reactions | Integration of multiple synthetic steps without isolation. | Allows for direct synthesis and subsequent use in cross-coupling reactions in one continuous process. rsc.org |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Use

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials. Future research on this compound will undoubtedly focus on more sustainable practices.

A primary target for green innovation is the replacement of conventional organic solvents with water. The development of micellar catalysis, using specially designed surfactants, allows many organic reactions, including cross-couplings, to be performed efficiently in water rsc.org. These micelles act as nanoreactors, encapsulating the organic substrates and catalysts, thereby overcoming solubility issues and often leading to enhanced reaction rates rsc.org.